



Application Notes and Protocols: Chemical Synthesis of 5-Deazariboflavin

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Compound of Interest		
Compound Name:	5-Deazariboflavin	
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These application notes provide a detailed protocol for the chemical synthesis of **5-deazariboflavin**, a key analogue of riboflavin used in mechanistic studies of flavoenzymes. The described multi-step synthesis is based on an improved and reproducible method, making it accessible for researchers in chemistry and drug development.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of **5-deazariboflavin**, starting from 3,4-dimethylaniline and D-ribose.

Step 1: Synthesis of N-(3,4-Dimethylphenyl)-D-ribitylamine (Intermediate 4)

The first step involves the reductive amination of 3,4-dimethylaniline with D-ribose to form the corresponding ribitylated aniline.

- Materials: 3,4-dimethylaniline (aniline 3), D-ribose, sodium cyanoborohydride (NaCNBH₃), methanol, 1 M HCl, saturated sodium bicarbonate solution, ethyl acetate.
- Procedure:
 - Dissolve 3,4-dimethylaniline (3.0 g, 26 mmol), D-ribose (11.2 g, 74.3 mmol), and sodium cyanoborohydride (3.11 g, 49.5 mmol) in methanol (150 mL).
 - Heat the mixture to 65 °C for 48 hours.



- Remove the solvent under reduced pressure.
- Dissolve the residue in 1 M HCl (50 mL) and swirl until gas evolution ceases.
- Carefully neutralize the solution with aqueous saturated sodium bicarbonate solution.
- Extract the mixture with ethyl acetate (6 x 50 mL).
- The resulting product, N-(3,4-dimethylphenyl)-D-ribitylamine (4), is obtained in a 90% yield and can be used in the next step without further purification[1].

Step 2: Synthesis of 6-(N-D-Ribityl-3,4-xylidino)uracil, acetylated (Intermediate 6)

This step involves the coupling of the ribitylated aniline with 6-chlorouracil, followed by acetylation of the hydroxyl groups of the ribityl chain to facilitate purification.

- Materials: N-(3,4-Dimethylphenyl)-D-ribitylamine (4), 6-chlorouracil, malononitrile, dry methanol, pyridine, acetic anhydride, dichloromethane, water, brine.
- Procedure:
 - Suspend ribitylated aniline 4 (300 mg, 1.18 mmol), 6-chlorouracil (207 mg, 1.41 mmol),
 and malononitrile (23 mg, 0.35 mmol) in dry methanol (5 mL).
 - Heat the mixture at reflux for 48 hours.
 - Remove the solvent under reduced pressure to obtain the crude intermediate 5.
 - $\circ\,$ Dissolve the crude material 5 in pyridine (5 mL) and add acetic anhydride (554 $\mu\text{L},\,5.90$ mmol).
 - Stir the mixture at room temperature for 1 hour.
 - Remove the solvent under reduced pressure.
 - Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (10 mL) and brine (10 mL).



• The protected uracil 6 is obtained in a 65% yield over these two steps[1].

Step 3: Formation of the Tricyclic Intermediate (Compound 7)

The acetylated uracil derivative is cyclized using a Vilsmeier-Haack type reaction.

- Materials: Acetylated 6-(N-D-ribityl-3,4-xylidino)uracil (6), dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ammonium hydroxide.
- Procedure:
 - Dissolve compound 6 (360 mg, 0.680 mmol) in DMF (1.2 mL).
 - Add phosphorus oxychloride (119 μL, 1.28 mmol) dropwise.
 - Stir the solution at room temperature for 30 minutes.
 - Heat the reaction mixture at 100 °C for 15 minutes.
 - Add ice to the reaction mixture and adjust the pH to ~6 with ammonium hydroxide[1]. The crude product 7 is used in the final step.

Step 4: Synthesis of **5-Deazariboflavin** (1)

The final step involves the deprotection of the acetyl groups to yield **5-deazariboflavin**.

- Materials: Crude tricyclic intermediate (7), methanolic ammonia.
- Procedure:
 - Dissolve the crude compound 7 (from the previous step, starting with 32 mg, 0.059 mmol of purified 7) in methanolic ammonia (3 mL).
 - Stir the solution overnight.
 - Remove the solvent under reduced pressure.
 - Purify the residue using High-Performance Liquid Chromatography (HPLC).



5-Deazariboflavin (1) is obtained as a yellow solid in a 50% yield for this final step[1]. The
overall yield for the entire synthesis is reported to be 19%[1].

Data Presentation

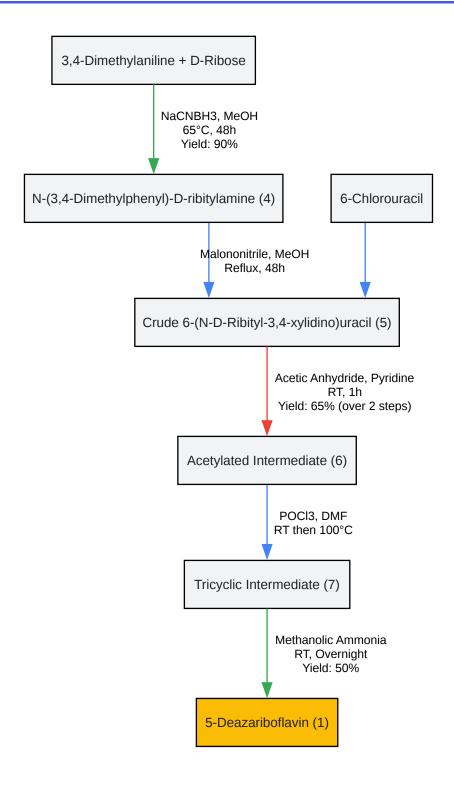
The following table summarizes the quantitative data for the synthesis of **5-deazariboflavin**.

Step	Reactants	Reagents/S olvents	Temperatur e (°C)	Time (h)	Yield (%)
1	3,4- dimethylanilin e, D-ribose	NaCNBH₃, Methanol, HCl, NaHCO₃, Ethyl Acetate	65	48	90
2	N-(3,4- Dimethylphen yl)-D- ribitylamine (4), 6- chlorouracil	Malononitrile, Methanol, Pyridine, Acetic Anhydride, Dichlorometh ane	Reflux / RT	48 / 1	65 (2 steps)
3	Acetylated 6- (N-D-ribityl- 3,4- xylidino)uracil (6)	DMF, POCl3, NH4OH	RT / 100	0.5 / 0.25	-
4	Tricyclic Intermediate (7)	Methanolic Ammonia	RT	Overnight	50
Overall Yield	19				

Experimental Workflow

The following diagram illustrates the synthetic pathway for **5-deazariboflavin**.





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Caption: Synthetic workflow for **5-deazariboflavin**.



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References

- 1. kiesslinglab.com [kiesslinglab.com]
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